
2-(4-Bromophenyl)-4-methylphthalazin-1-one
Vue d'ensemble
Description
“2-(4-Bromophenyl)-4-methylphthalazin-1-one” is a complex organic compound. It contains a phthalazinone group, which is a heterocyclic compound containing a nitrogen atom. It also has a bromophenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of a halogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phthalazinone ring and the introduction of the bromophenyl and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phthalazinone ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom, for example, might make it a good candidate for reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase its density and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Applications
2-(4-Bromophenyl)-4-methylphthalazin-1-one serves as a key intermediate in the synthesis of various brominated compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. For example, the compound 2-Fluoro-4-bromobiphenyl, derived from similar brominated intermediates, is crucial in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis of such brominated biphenyls often involves cross-coupling reactions, highlighting the significance of bromophenyl derivatives in facilitating these reactions due to their reactivity and the ability to introduce bromine selectively into complex molecules (Qiu et al., 2009).
Environmental Impact and Toxicology
Compounds related to 2-(4-Bromophenyl)-4-methylphthalazin-1-one, such as tribromophenols, are significant in environmental studies due to their presence as both pollutants and industrial intermediates. These substances have been extensively studied for their environmental concentrations, toxicology, and impact on human health. For example, 2,4,6-Tribromophenol is a widely produced brominated phenol with applications as a pesticide and a byproduct in the synthesis of brominated flame retardants. Its ubiquity in the environment and potential health effects underscore the importance of understanding the toxicokinetics and toxicodynamics of bromophenyl derivatives (Koch & Sures, 2018).
Drug Discovery and Development
The structural motif of 2-(4-Bromophenyl)-4-methylphthalazin-1-one is found in various drug discovery efforts, particularly in the development of molecules targeting DNA interactions or as part of novel therapeutic agents. For instance, Hoechst 33258, a compound with a similar bromophenyl group, is known for its strong binding to the minor groove of double-stranded DNA, indicating the potential of bromophenyl derivatives in the design of drugs with specific DNA-binding properties for cancer therapy or genetic disorders (Issar & Kakkar, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, play a crucial role in the synthesis of various organic compounds .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMYCQQCDKDZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320251 | |
| Record name | 2-(4-bromophenyl)-4-methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Bromophenyl)-4-methylphthalazin-1-one | |
CAS RN |
331946-95-3 | |
| Record name | 2-(4-bromophenyl)-4-methylphthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethoxy-6-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid](/img/structure/B404329.png)
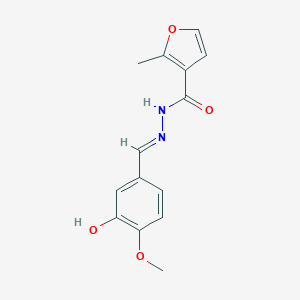




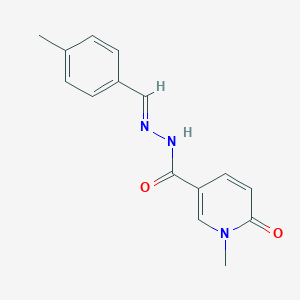

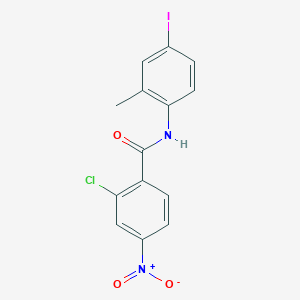
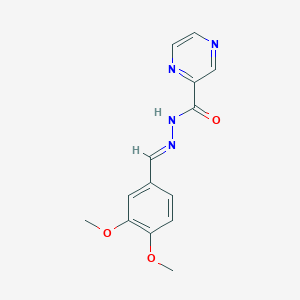
![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B404352.png)
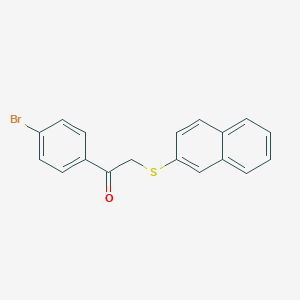
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B404357.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B404358.png)